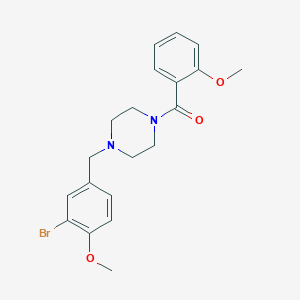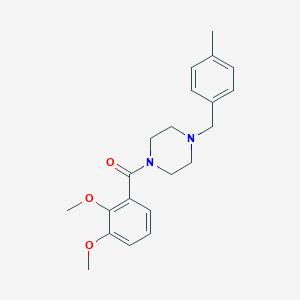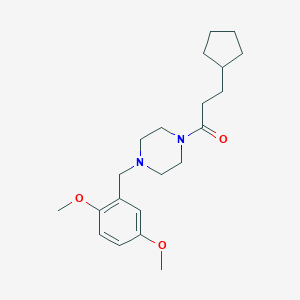![molecular formula C20H24N2O5S B247567 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPSP is a piperazine derivative that has demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mechanism of Action
The exact mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine exerts its biological effects through the modulation of various signaling pathways. For example, 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a wide range of biochemical and physiological effects. In animal models of inflammation and pain, 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to reduce the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain. In animal models of cancer, 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to reduce the expression of genes involved in angiogenesis, which is the process of forming new blood vessels that are essential for tumor growth.
Advantages and Limitations for Lab Experiments
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models. However, there are also some limitations to the use of 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects. In addition, 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine. One area of research is the elucidation of its mechanism of action. This could be achieved through the use of advanced techniques such as proteomics and metabolomics. Another area of research is the development of more potent and selective analogs of 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine that could be used as therapeutic agents for the treatment of various diseases. Finally, the development of novel drug delivery systems that could enhance the bioavailability and efficacy of 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine is also an area of active research.
Synthesis Methods
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methylphenylsulfonyl chloride with piperazine in the presence of a base to yield 4-methylphenylsulfonylpiperazine. The second step involves the reaction of 4-methylphenylsulfonylpiperazine with 4-methoxyphenoxyacetic acid in the presence of a coupling agent to yield 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine. The overall yield of this process is around 50%.
Scientific Research Applications
1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, 1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
Molecular Formula |
C20H24N2O5S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O5S/c1-16-3-9-19(10-4-16)28(24,25)22-13-11-21(12-14-22)20(23)15-27-18-7-5-17(26-2)6-8-18/h3-10H,11-15H2,1-2H3 |
InChI Key |
POKWIGHODTYJAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)




![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)